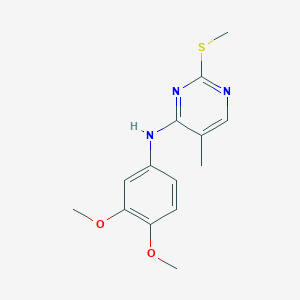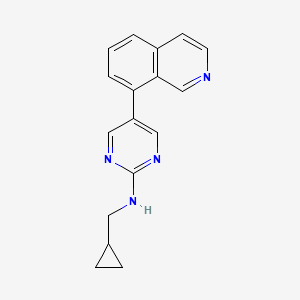![molecular formula C20H24N4O2 B6442576 N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide CAS No. 2640961-45-9](/img/structure/B6442576.png)
N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide, hereafter referred to as N-CBPCPA, is an organic compound synthesized in the laboratory. It belongs to the class of compounds known as heterocyclic amines, which are nitrogen-containing compounds with a ring structure. N-CBPCPA has been studied extensively in recent years due to its potential applications in a variety of scientific research fields.
Mécanisme D'action
N-CBPCPA has been shown to interact with a variety of biological molecules, including proteins, enzymes, and other small molecules. The exact mechanism of action of N-CBPCPA is not yet fully understood. However, it is believed to interact with the active sites of proteins and enzymes, as well as with other small molecules, to modulate their activity and/or binding affinity.
Biochemical and Physiological Effects
N-CBPCPA has been shown to have a variety of biochemical and physiological effects. In particular, it has been found to inhibit the activity of several enzymes, including cyclooxygenase-2, lipoxygenase, and phospholipase A2. It has also been found to modulate the activity of several proteins, including those involved in signal transduction pathways and cell-cell communication. In addition, N-CBPCPA has been found to have anti-inflammatory and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-CBPCPA has several advantages for use in laboratory experiments. It has a high affinity for proteins and enzymes, making it useful for binding assays and enzyme assays. In addition, it is relatively stable and does not require complicated synthesis procedures. However, N-CBPCPA can be toxic to some cells and organisms, and therefore should be handled with caution.
Orientations Futures
N-CBPCPA has potential applications in a variety of research fields, including drug discovery, drug-drug interactions, and protein-protein interactions. It may also be useful in studies of signal transduction pathways and cell-cell communication. In addition, N-CBPCPA may have therapeutic applications, such as in the treatment of inflammation and oxidative stress. Further research is needed to fully understand the mechanism of action of N-CBPCPA and to explore its potential applications.
Méthodes De Synthèse
N-CBPCPA can be synthesized in the laboratory through a multi-step synthesis process. The first step involves the reaction of 6-cyclobutyl-2-cyclopropylpyrimidine with 4-methoxy-N-methylacetamide. This reaction is carried out in an inert atmosphere and at a temperature of 80°C. The resulting product is then treated with a catalytic amount of hydrogen chloride, which yields N-CBPCPA.
Applications De Recherche Scientifique
N-CBPCPA has been studied extensively in recent years due to its potential applications in a variety of scientific research fields. It has been used as a ligand in binding assays, as a substrate in enzyme assays, and as a reagent in chemical synthesis. N-CBPCPA has also been used in studies of protein-protein interactions, as well as in studies of drug-drug interactions.
Propriétés
IUPAC Name |
N-[3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]-4-methoxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-12(25)21-15-8-9-18(26-2)17(10-15)22-19-11-16(13-4-3-5-13)23-20(24-19)14-6-7-14/h8-11,13-14H,3-7H2,1-2H3,(H,21,25)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRCEAKQOKUXCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC2=NC(=NC(=C2)C3CCC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]-4-methoxyphenyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-fluoro-2,4-dimethyl-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442512.png)
![5-fluoro-2,4-dimethyl-6-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine](/img/structure/B6442518.png)

![N-(4-methoxy-3-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B6442532.png)
![4,5-dimethyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6442534.png)
![2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B6442545.png)
![6-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine](/img/structure/B6442548.png)

![4-ethyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6442584.png)
![4-(1H-imidazol-1-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6442592.png)
![5-fluoro-2,4-dimethyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B6442599.png)
![3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B6442604.png)
![2-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6442612.png)